3,5-Dimethylpiperidin-2-one
Description
Properties
IUPAC Name |
3,5-dimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-6(2)7(9)8-4-5/h5-6H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBSALKQZIWAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310574 | |
| Record name | 3,5-Dimethyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179683-97-7 | |
| Record name | 3,5-Dimethyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179683-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpiperidin-2-one can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a hydrogenation catalyst such as palladium or rhodium under high pressure and temperature conditions . Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its precursor, 3,5-dimethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,5-Dimethylpyridine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3,5-Dimethylpiperidin-2-one serves as a crucial building block for synthesizing complex organic molecules. Its unique structural features allow it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in synthetic organic chemistry.
The compound exhibits significant biological activities, acting as a precursor for biologically active compounds. It has been studied for its potential in:
- Cancer Therapy : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For example, a three-component cycloaddition reaction involving this compound led to products with enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .
- Neurological Disorders : Its derivatives have shown promise in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical targets in neurodegenerative diseases .
- Pain Management : Compounds derived from this compound have been explored for their analgesic properties by acting on μ-opioid and σ1 receptors .
Pharmaceutical Development
In medicinal chemistry, this compound is integral in developing pharmaceuticals targeting the central nervous system (CNS). Its derivatives have been synthesized to enhance brain exposure and therapeutic efficacy while minimizing side effects .
Industrial Applications
Beyond its scientific research applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing pesticides and herbicides.
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dimethylpiperidin-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Core Backbone and Substituents
- 3,5-Dimethylpiperidine (C₇H₁₅N, MW 113.20): Lacks the ketone group, resulting in a fully saturated amine. The absence of the carbonyl reduces polarity and enhances solubility in organic solvents .
- (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one (C₂₆H₂₅NO, MW 367.49): Features benzylidene substituents at the 3- and 5-positions and a phenethyl group, creating a rigid, conjugated structure. The piperidine ring adopts an envelope conformation (Q = 0.556 Å, Θ = 60.3°, φ = 357.5°) due to steric and electronic effects .
- Nifedipine (C₁₇H₁₈N₂O₆, MW 346.34): A dihydropyridine derivative with ester and nitrophenyl groups. Its planar structure facilitates conjugation, critical for its calcium channel-blocking activity .
Ring Puckering and Conformation
Piperidine derivatives exhibit varied ring puckering depending on substituents. For example, the title compound in shows significant puckering (Q = 0.556 Å), whereas 3,5-dimethylpiperidine likely adopts a chair conformation.
Physical and Chemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 3,5-Dimethylpiperidin-2-one | 127.19 | Not reported | Moderate in polar solvents | Ketone, methyl |
| 3,5-Dimethylpiperidine | 113.20 | -15 (liquid) | High in organic solvents | Amine, methyl |
| (3E,5E)-Dibenzylidene derivative | 367.49 | Not reported | Low in water, high in ethanol | Benzylidene, ketone |
| Nifedipine | 346.34 | 172–174 | Low aqueous solubility | Nitrophenyl, ester |
- Solubility Trends : The ketone in this compound enhances polarity compared to 3,5-dimethylpiperidine but less so than Nifedipine’s ester groups. Bulky substituents (e.g., benzylidene in ) reduce aqueous solubility .
Biological Activity
3,5-Dimethylpiperidin-2-one is a cyclic organic compound belonging to the piperidine family, characterized by its nitrogen-containing six-membered ring and a carbonyl group. Its molecular formula is CHN\O, with a molecular weight of approximately 113.19 g/mol. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to a range of pharmacological effects. Although the specific targets and pathways are not fully elucidated, piperidine derivatives are known to influence several critical signaling pathways associated with cancer progression and other diseases.
Key Biological Pathways
- Cancer Signaling : Piperidine derivatives can modulate pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for tumor growth and metastasis.
- Cellular Effects : In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Pharmacological Applications
Research indicates that this compound exhibits significant potential in the development of anticancer agents. For instance, it has been incorporated into novel compounds aimed at inhibiting the colchicine binding site on tubulin, which is a well-established target for anticancer therapies.
Case Studies
- In Vivo Anti-Tumor Efficacy : A study involving a derivative of this compound showed promising results in melanoma and pancreatic cancer xenograft models. The compound demonstrated tumor growth inhibition rates of up to 40.5% at a dosage of 15 mg/kg daily without significant weight loss in treated mice .
- Antiproliferative Activity : Another derivative was tested against various cancer cell lines (e.g., PC3 and MCF7), showing IC values lower than traditional chemotherapeutics like 5-fluorouracil. This suggests enhanced efficacy in inhibiting tumor cell viability .
This compound can undergo several chemical transformations that enhance its utility in drug synthesis:
- Oxidation : Can yield N-oxides using oxidizing agents such as hydrogen peroxide.
- Reduction : Can be converted into various amine derivatives using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by others under suitable conditions.
Summary of Biological Activities
Q & A
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps ().
- Docking Studies : AutoDock Vina screens kinase targets (e.g., CDK2), with binding affinities (ΔG = -9.2 kcal/mol) validated by SPR .
- MD Simulations : GROMACS analyzes ligand-protein stability (RMSD < 2.0 Å over 100 ns) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
